molecular formula C16H16ClNO2 B2595892 (E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide CAS No. 1351663-84-7

(E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide

Cat. No. B2595892
CAS RN: 1351663-84-7
M. Wt: 289.76
InChI Key: ZKJGQAQJPIBBEL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CDMFA and belongs to the class of acrylamide derivatives.

Scientific Research Applications

Synthesis and Spectral Analysis

Research on compounds similar to (E)-3-(2-chlorophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)acrylamide includes the synthesis and spectral analysis of related acrylamides. For example, the study by Shukla et al. (2020) on 3-(2, 6-dichlorophenyl)-acrylamide and its dimer involved molecular docking, Density Functional Theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM) approaches to describe and measure non-covalent interactions within the molecules. This study provides insights into the spectroscopic data analysis and nonlinear optical activity of acrylamide derivatives, suggesting potential applications in materials science and optical technologies (Shukla, Chaudhary, & Pandey, 2020).

Corrosion Inhibition

Acrylamide derivatives have been studied for their corrosion inhibition properties. Baskar et al. (2014) synthesized photo-cross-linkable polymers from acrylate compounds for inhibiting mild steel corrosion in hydrochloric acid medium. These polymers showed excellent inhibition efficiency, suggesting that similar acrylamide compounds could be used in developing corrosion-resistant materials and coatings (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Polymer Science and Engineering

The polymerization of acrylamides, including the atomic transfer radical polymerization in water, has significant implications in polymer science. Research by Wever et al. (2012) on acrylamide homopolymers and block copolymers showcases the potential of acrylamide derivatives in creating materials with specific molecular weights, low dispersity, and controlled structures for various engineering applications (Wever, Raffa, Picchioni, & Broekhuis, 2012).

Heterocyclic Chemistry

Acrylamide compounds are utilized in heterocyclic chemistry for synthesizing biologically active molecules. For instance, studies on the synthesis of pyrimidine derivatives from enaminones show the utility of acrylamide derivatives in creating compounds with potential pharmacological applications (Sokolenko et al., 2017).

Material Science

Acrylamide derivatives play a role in material science, particularly in the synthesis and characterization of novel materials. For example, the preparation of latex nanoparticles using a photoinitiating system in reverse micelles demonstrates the application of acrylamide derivatives in creating nanostructured materials with potential uses in coatings, drug delivery systems, and more (Arbeloa, Porcal, Bertolotti, & Previtali, 2015).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGQAQJPIBBEL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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